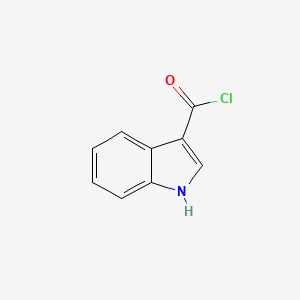

1H-Indole-3-carbonyl chloride

Overview

Description

1H-Indole-3-carbonyl chloride is a reactive heterocyclic compound characterized by an indole core substituted with a carbonyl chloride (-COCl) group at the 3-position. This functional group confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly for forming amides, esters, and other acylated derivatives. Its applications span pharmaceutical research, where it is utilized to synthesize bioactive molecules such as bis(indolyl)glyoxylamide alkaloids (e.g., 8,9-dihydrocoscinamide B) . Derivatives of this compound have demonstrated biological activities, including antibacterial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with IC50 values of 14.0 and 39.1 µg/mL, respectively .

Preparation Methods

Preparation from 1H-Indole-3-carboxylic Acid via Chlorination

Chlorinating Agents and Reaction Conditions

The most common and widely used method to prepare 1H-Indole-3-carbonyl chloride involves the conversion of 1H-indole-3-carboxylic acid to the corresponding acid chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction typically proceeds under reflux conditions in an anhydrous solvent environment.

$$

\text{Indole-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

- Dissolve 1H-indole-3-carboxylic acid in an anhydrous solvent such as dichloromethane or chloroform.

- Add thionyl chloride or oxalyl chloride dropwise under stirring.

- Reflux the mixture for several hours (commonly 2–24 hours depending on scale and conditions).

- Remove excess reagents and solvent under reduced pressure.

- Purify the product by recrystallization or distillation.

Catalysis and Optimization

- Catalytic amounts of N,N-dimethylformamide (DMF) are often added to accelerate the reaction by forming a reactive intermediate.

- Reaction monitoring is typically done by thin-layer chromatography (TLC).

- The reaction is moisture-sensitive; anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended to prevent hydrolysis.

Industrial Scale Considerations

- Industrial production uses similar chlorinating agents but with larger volumes and industrial-grade solvents.

- Reaction parameters such as temperature, reagent ratios, and reaction time are optimized to maximize yield and purity.

- Purification steps include distillation under reduced pressure or recrystallization to achieve high purity (>98%).

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Chlorinating agent | Thionyl chloride or oxalyl chloride | Same, industrial-grade reagents |

| Solvent | Dichloromethane, chloroform | Large-scale organic solvents |

| Temperature | Reflux (40–80°C) | Controlled reflux or heating |

| Reaction time | 2–24 hours | Optimized for throughput (hours) |

| Purification | Recrystallization, distillation | Distillation, recrystallization |

| Yield | Typically 80–95% | Optimized for maximum yield |

Alternative Synthetic Routes and Catalytic Methods

Phosphorus Oxychloride (POCl₃) Method

- Phosphorus oxychloride can also be used as a chlorinating agent.

- The reaction is often performed in anhydrous dimethylformamide (DMF), which acts both as solvent and catalyst.

- The process involves slow addition of POCl₃ to DMF at low temperature (0–5°C) to form a Vilsmeier reagent, followed by addition of the indole-3-carboxylic acid derivative.

- The reaction mixture is then heated under reflux to complete the conversion.

One-Step Catalytic Processes for Derivatives

- Some patented methods describe one-step catalytic reactions involving indole-3-carboxylic acid and other reagents (e.g., o-phenylenediamine) in the presence of catalysts and solvents like glycerol or ethylene glycol.

- These methods are designed for the synthesis of indole derivatives but involve the intermediate formation of acid chlorides.

- Reaction temperatures range from 50 to 200°C, with reaction times from 1 to 9 hours.

- Post-reaction workup includes pH adjustment and recrystallization.

Analytical Validation of the Product

- Purity and structure are confirmed by:

- High-performance liquid chromatography (HPLC) showing purity >98%.

- Nuclear magnetic resonance (NMR) spectroscopy confirming the indole ring and carbonyl chloride moiety.

- Infrared (IR) spectroscopy showing characteristic carbonyl chloride absorption bands.

- X-ray crystallography may be used for stereochemical confirmation in related compounds.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Thionyl chloride chlorination | SOCl₂, reflux, anhydrous solvent, DMF catalyst | Simple, well-established | Moisture sensitive, toxic gases | 80–95 |

| Oxalyl chloride chlorination | (COCl)₂, reflux, anhydrous solvent | Mild conditions, clean byproducts | Requires careful handling | 80–90 |

| Phosphorus oxychloride method | POCl₃, DMF, low temp addition, reflux | Catalytic, efficient | More complex setup | 75–90 |

| One-step catalytic synthesis | Indole-3-carboxylic acid + catalysts, 50–200°C | High yield, easy purification | Longer reaction times | 80–85 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution with various nucleophiles:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | Primary/Secondary amines | 1H-Indole-3-carboxamide | 85–92% | |

| Esterification | Alcohols (e.g., methanol) | 1H-Indole-3-carboxylate ester | 78–88% | |

| Thioester Formation | Thiols (e.g., ethanethiol) | 1H-Indole-3-thioester | 70–82% |

Example Reaction with Methylamine:

text1H-Indole-3-carbonyl chloride + CH₃NH₂ → 1H-Indole-3-carboxamide + HCl

This reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, displacing chloride.

Reduction Reactions

The carbonyl group can be reduced to form aldehydes or alcohols:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 1H-Indole-3-carboxaldehyde | >90% | |

| NaBH₄ | THF, room temperature | Partial reduction (limited yield) | 40–50% |

Reduction with LiAlH₄ is preferred for high-purity aldehyde formation, while milder agents like NaBH₄ show lower efficiency.

Hydrolysis

Exposure to aqueous conditions leads to hydrolysis:

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| H₂O (neutral) | 1H-Indole-3-carboxylic acid | HCl | |

| Basic aqueous (pH 10) | Indole-3-carboxylate salt | Cl⁻ |

Hydrolysis is moisture-sensitive, necessitating anhydrous storage.

Condensation Reactions

The compound participates in cyclocondensation to form heterocycles:

| Partner Compound | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Enolates | K₂CO₃, DMF, 80°C | Indole-fused β-lactams | Antibiotic analogs | |

| Aromatic diamines | Toluene, reflux | Quinazolinone derivatives | Anticancer agents |

Mechanistic Insight :

Condensation often proceeds via initial nucleophilic substitution, followed by intramolecular cyclization .

Reaction Conditions and Optimization

Scientific Research Applications

1H-Indole-3-carbonyl chloride has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its role in the synthesis of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through its interaction with molecular targets, such as enzymes or receptors, depending on the specific derivative formed. For example, indole derivatives are known to interact with multiple receptors in the human body, influencing biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and biological activity of indole derivatives are heavily influenced by substituents and functional groups. Below is a comparative analysis of 1H-Indole-3-carbonyl chloride and related compounds:

Table 1: Key Properties of this compound and Analogues

Spectroscopic and Physicochemical Data

- 13C-NMR Shifts : While direct data for this compound is unavailable, analogous compounds like indole-3-carboxaldehyde exhibit carbonyl carbon shifts near δC 190 ppm. The -COCl group is expected to resonate at higher δC (~165–175 ppm) due to electron withdrawal by chlorine .

- Thermal Stability : Indole-3-carboxaldehyde decomposes above 193°C, whereas carbonyl chlorides are typically more volatile and reactive at lower temperatures .

Biological Activity

1H-Indole-3-carbonyl chloride is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its mechanisms of action, cellular effects, and therapeutic potential, supported by data tables and relevant research findings.

Overview of this compound

This compound is an indole derivative that serves as a precursor in the synthesis of various biologically active compounds. Its structure allows it to participate in numerous biochemical reactions, influencing various biological pathways.

Target Interactions:

this compound interacts with multiple biological targets, including enzymes and receptors. It has shown high affinity for several receptors, which contributes to its diverse pharmacological effects.

Biochemical Pathways:

The compound affects various biochemical pathways, exhibiting activities such as:

Cellular Effects

Modulation of Cell Signaling:

This compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death.

Inhibition of Oncogenic Proteins:

this compound can inhibit oncogenic proteins like BRAF V600E by binding to their active sites, which prevents their function and promotes cancer cell death.

Case Studies

- Anticancer Activity:

- Dosage Effects:

Biological Activities of this compound

Summary of Research Findings

Q & A

Basic Research Questions

Q. How is 1H-Indole-3-carbonyl chloride synthesized from its carboxylic acid precursor?

The synthesis typically involves treating 1H-indole-3-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, SOCl₂ (1.2 equiv.) with catalytic DMF in dry chloroform under reflux for 24 hours efficiently converts the carboxylic acid to the corresponding acid chloride . Reaction progress can be monitored via TLC, and purification is achieved through distillation or chromatography.

Q. What safety protocols are critical when handling this compound?

Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Avoid inhalation or skin contact. Waste must be segregated and disposed of via certified chemical waste management services. Emergency measures include rinsing exposed areas with water and consulting a physician, as outlined in safety data sheets .

Q. How is the purity and structure of synthesized this compound validated?

Analytical methods include:

- HPLC : To confirm purity (>98% as per commercial standards) .

- NMR spectroscopy : For structural verification of the indole backbone and carbonyl chloride moiety.

- X-ray crystallography : Used in related indole derivatives to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can this compound be used to synthesize novel heterocyclic compounds?

The compound serves as a reactive intermediate in coupling reactions. For instance, under phenylhydrazine catalysis, it reacts with α-heteroaromatic amines to form N-substituted pyrroles. Subsequent cyclization yields indole-fused pyridines or meridian analogs, which are characterized via X-ray diffraction . Optimized conditions involve anhydrous solvents (e.g., pyridine) and controlled temperatures (60–80°C) to suppress side reactions.

Q. What experimental designs are used to evaluate its role in inhibiting NADPH oxidase (NOX4) activity?

- Cell-based assays : Human vascular smooth muscle cells (VSMCs) are stimulated with TGF-β (4 ng/mL, 24 hours) to induce NOX4-driven ROS production.

- Inhibitor treatment : Co-incubation with indole-derived acrylonitriles (e.g., 10 µM P1 or P3 for 4 hours) .

- ROS quantification : Amplex Red assay detects intracellular H₂O₂ levels. Data interpretation requires normalization to protein content and statistical validation of inhibition efficacy.

Q. What strategies address solubility challenges during derivatization of this compound?

- Co-solvent systems : Use DMSO (≥28.6 mg/mL solubility for indole-thiazole derivatives) .

- Esterification : Reacting the acid chloride with ethanol or methanol in the presence of DMAP (4-dimethylaminopyridine) to form stable esters, improving solubility in organic phases .

Q. How do reaction mechanisms differ when using SOCl₂ vs. POCl₃ for carbonyl chloride formation?

- SOCl₂ : Proceeds via a two-step mechanism—initial formation of an acyloxysulfite intermediate, followed by chloride substitution. Requires anhydrous conditions to avoid hydrolysis.

- POCl₃ : Involves activation of the carboxylic acid via phosphorylation, favoring bulkier substrates. Excess POCl₃ (4 equiv.) ensures complete conversion .

Q. How can computational modeling guide the design of indole-based inhibitors targeting biological receptors?

- Docking studies : Use software like AutoDock to predict binding affinities of this compound derivatives to enzyme active sites (e.g., NOX4 or cytochrome P450).

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with inhibitory potency .

Properties

IUPAC Name |

1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJFYTVJRDKVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495407 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59496-25-2 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.